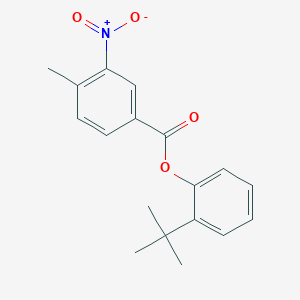

![molecular formula C18H16ClFN2 B5660241 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)

7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds structurally related to 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, often involves multi-step chemical reactions. One study reinvestigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to a novel access to 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. This process was characterized by extensive NMR spectroscopy, offering an unexpected pathway to these compounds (Fretz, Gaugler, & Schneider, 2000). Another study presented a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, showcasing the potential versatility in synthesizing quinoline derivatives (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, is often elucidated using advanced spectroscopic techniques. The determination of crystal structure through X-ray diffraction is crucial for understanding the molecular conformation, which influences the compound's chemical behavior and interactions. For instance, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one N,N-dimethylformamide solvate, was determined, highlighting the importance of structural analysis in the development of quinoline derivatives (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).

Chemical Reactions and Properties

Quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, participate in a variety of chemical reactions that can modify their chemical properties. These reactions include nucleophilic substitutions, cycloadditions, and other transformations that enable the synthesis of a wide range of structurally diverse compounds. For example, the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrated the reactivity and versatility of quinoline derivatives in chemical synthesis (Aleksanyan & Hambardzumyan, 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives are influenced by their molecular structure and can be studied through various analytical techniques. The analysis of structural and optical properties of quinoline derivatives thin films, for example, provides insights into their polycrystalline nature and nanocrystalline behavior upon thermal deposition. Such studies are essential for understanding the material properties of quinoline derivatives, including their stability and reactivity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are central to their applications and functionality. These properties can be modified through chemical synthesis, leading to compounds with desirable characteristics. The study of synthesis, spectral analysis, and quantum chemical studies on molecules such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its analogs highlights the significance of chemical reactivity and molecular geometry in determining the compounds' chemical properties (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).

Propiedades

IUPAC Name |

7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2/c1-12-10-18(22-17-11-14(19)4-7-16(12)17)21-9-8-13-2-5-15(20)6-3-13/h2-7,10-11H,8-9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZORVQPDBNGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)

![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660222.png)

![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)

![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)

![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)